molecular formula C21H16N2O B1199838 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol CAS No. 1752-94-9

4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

Cat. No. B1199838
CAS RN: 1752-94-9
M. Wt: 312.4 g/mol
InChI Key: JMBUODONIOAHPZ-UHFFFAOYSA-N
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Description

“4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol” is a chemical compound with the molecular formula C21H16N2O . It is used as an amplifier for 3-aminophthalhyrazide (Luminol), which is a chemiluminescence reagent .


Synthesis Analysis

The compound can be synthesized from 4-Hydroxybenzaldehyde and o-Phenylenediamine . Another synthesis method involves a one-pot condensation reaction of a novel aldehyde with benzil and ammonium acetate in glacial acetic acid .


Molecular Structure Analysis

The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The compound has been involved in reactions to form various derivatives. For instance, it was reacted with salts of 1st row transition metals (Co (II), Ni (II), Cu (II), Mn (II), and Zn (II)) to obtain metal complexes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 312.36 . It has a melting point of 270-272℃ (ethanol) and a predicted boiling point of 558.7±38.0 °C . The compound is predicted to have a density of 1.223±0.06 g/cm3 . It is a white to light yellow powder or crystal .

Scientific Research Applications

Antioxidant Activity

Imidazole derivatives, including 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, have been synthesized and evaluated for their antioxidant activity. These compounds are tested using various methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assays to determine their efficacy in neutralizing free radicals .

Humidity Sensing

The compound has been utilized in the development of humidity sensors. Its semiconducting properties make it an excellent candidate for sensing relative humidity changes. The structure of the material allows for a change in capacitance in response to humidity levels, which is crucial for applications in climatology, environmental control, and various industries .

Estrogenicity Evaluation

4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol has been used in the evaluation of estrogenicity of phenolic xenoestrogens. This is particularly important in the study of endocrine disruptors and their potential impact on human health and the environment .

Antimicrobial Efficacy

The compound has been part of studies focusing on antimicrobial efficacy. Its role in the synthesis of tetra-substituted imidazole compounds, which exhibit antimicrobial properties, highlights its importance in the development of new therapeutic agents .

Chemiluminescence Amplification

In analytical chemistry, 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol is suitable as an amplifier for chemiluminescence, particularly with 3-aminophthalhyrazide (Luminol). This application is significant in forensic science and biological assays where sensitive detection of substances is required .

Fluorescent Probes

The compound’s derivatives have been synthesized to create fluorescent probes sensitive to the micro-environment. These probes show single absorption and dual emission with large Stokes shifts, which are valuable for biomedical and biosensing applications .

Safety and Hazards

The compound is classified under hazard statements H302, H315, H318, H335, and H413 . This means it is harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause long-lasting harmful effects to aquatic life .

properties

IUPAC Name

4-(4,5-diphenyl-1H-imidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c24-18-13-11-17(12-14-18)21-22-19(15-7-3-1-4-8-15)20(23-21)16-9-5-2-6-10-16/h1-14,24H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBUODONIOAHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50419769
Record name 2-(4-Hydroxyphenyl)-4,5-diphenylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

CAS RN

1752-94-9
Record name 1752-94-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525164
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Record name 2-(4-Hydroxyphenyl)-4,5-diphenylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol [for Biochemical Research]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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